2-Chlorobenzenediazonium
Overview
Description
2-Chlorobenzenediazonium is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (N₂⁺) attached to an aromatic ring. In the case of this compound, the diazonium group is bonded to a benzene ring substituted with a chlorine atom at the second position. Diazonium salts are known for their versatility in organic synthesis, serving as intermediates in the preparation of various aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzenediazonium can be synthesized through the diazotization of 2-chloroaniline. The process involves the reaction of 2-chloroaniline with nitrous acid, which is typically generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt.
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar diazotization process but on a larger scale. The reaction conditions are carefully controlled to maintain the temperature and pH, ensuring high yield and purity of the diazonium salt. The resulting this compound salt is often isolated as a tetrafluoroborate or chloride salt for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzenediazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides. Common reactions include the Sandmeyer reaction and the Schiemann reaction.
Coupling Reactions: The diazonium group can couple with phenols or aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl radical or aryl anion, which can further react to form various products.
Common Reagents and Conditions:
Sandmeyer Reaction: Copper(I) chloride or bromide is used to replace the diazonium group with a halide.
Schiemann Reaction: Fluoroboric acid is used to replace the diazonium group with a fluoride.
Coupling Reactions: Phenols or aromatic amines are used under basic conditions to form azo compounds.
Major Products Formed:
Halogenated Aromatics: Products of the Sandmeyer and Schiemann reactions.
Azo Compounds: Products of coupling reactions with phenols or aromatic amines.
Scientific Research Applications
2-Chlorobenzenediazonium has numerous applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various aromatic compounds, including dyes, pharmaceuticals, and agrochemicals.
Material Science: It is used in the modification of electrode surfaces through electrochemical reduction, forming aryl radicals that graft onto the electrode.
Biomedical Applications: Diazonium salts, including this compound, are used in the surface modification of biomaterials to enhance biocompatibility and functionality.
Mechanism of Action
The mechanism of action of 2-Chlorobenzenediazonium involves the formation of reactive intermediates such as aryl radicals or aryl cations. These intermediates can undergo various reactions, including substitution and coupling, leading to the formation of new chemical bonds. The diazonium group is highly electron-withdrawing, which influences the reactivity of the aromatic ring and facilitates these transformations.
Comparison with Similar Compounds
2-Chlorobenzenediazonium can be compared with other diazonium salts such as:
Benzenediazonium: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Nitrobenzenediazonium: Contains a nitro group, which further enhances the electron-withdrawing effect, making it more reactive in reduction reactions.
2-Methylbenzenediazonium: Contains a methyl group, which is electron-donating, making it less reactive in substitution reactions compared to this compound.
The unique presence of the chlorine substituent in this compound makes it particularly useful in reactions where the electron-withdrawing effect is beneficial, such as in the formation of stable intermediates for further chemical transformations.
Properties
IUPAC Name |
2-chlorobenzenediazonium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN2/c7-5-3-1-2-4-6(5)9-8/h1-4H/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOUHLGJFUPVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+]#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066186 | |
Record name | Benzenediazonium, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17333-83-4 | |
Record name | 2-Chlorobenzenediazonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17333-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenediazonium, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017333834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorobenzenediazonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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